2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-
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Overview
Description
2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring, an acetamide group, and two phenyl groups, one of which is substituted with a fluorine atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the acetamide group and the phenyl groups. The fluorine atom is then introduced through a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- include other pyridine derivatives and acetamide compounds, such as:
- 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-
- N-(3-Fluorobenzyl)-2-{(1R,3R,4aS,9aR)-1-(hydroxymethyl)-6-[(4-pyridinylacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl}acetamide .
Uniqueness
The uniqueness of 2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl- lies in its specific structural features, such as the presence of the fluorine-substituted phenyl group and the combination of the pyridine and acetamide moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
897015-76-8 |
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Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(5-phenylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C20H17FN2O/c21-18-8-4-5-15(11-18)13-23-20(24)12-19-10-9-17(14-22-19)16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,23,24) |
InChI Key |
MOHPGQJPGFGHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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